2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide
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Overview
Description
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide is a complex organic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a phosphanyl group and an imidazolium core, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base.
Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a nucleophilic substitution reaction, where the imidazolium chloride reacts with dicyclohexylphosphine in the presence of a base.
Iodide Exchange: The final step involves the exchange of the chloride ion with iodide to form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide undergoes various types of reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The compound acts primarily as a ligand, coordinating with metal centers to form active catalytic species. The phosphanyl group donates electron density to the metal center, stabilizing it and facilitating various catalytic processes. The imidazolium core enhances the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Uniqueness
Compared to similar compounds, 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide offers a unique combination of stability, solubility, and reactivity. Its imidazolium core provides additional stability, making it a preferred ligand in many catalytic applications.
Properties
CAS No. |
1260154-75-3 |
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Molecular Formula |
C40H60IN2P |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-yl]methyl-dicyclohexylphosphane;iodide |
InChI |
InChI=1S/C40H60N2P.HI/c1-28(2)34-21-15-22-35(29(3)4)39(34)41-25-26-42(40-36(30(5)6)23-16-24-37(40)31(7)8)38(41)27-43(32-17-11-9-12-18-32)33-19-13-10-14-20-33;/h15-16,21-26,28-33H,9-14,17-20,27H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
JYEDYZAAQROUHH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2CP(C3CCCCC3)C4CCCCC4)C5=C(C=CC=C5C(C)C)C(C)C.[I-] |
Origin of Product |
United States |
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